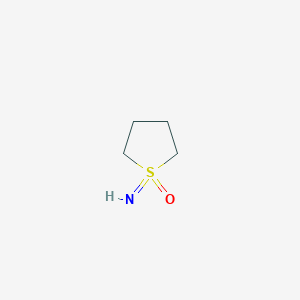

1-Iminothiolane 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of 1-hydroxyimidazoles and imidazole 3-oxides involves methods suitable for their creation . Another method involves the reaction of 2-iminothiolane hydrochloride and 3-acetamido-4,4-dimethylthietan-2-one, followed by thiol nitrosation .Molecular Structure Analysis

The molecular structure of 1-Iminothiolane 1-oxide is not explicitly mentioned in the search results .Chemical Reactions Analysis

While specific chemical reactions involving 1-Iminothiolane 1-oxide are not detailed in the search results, similar compounds such as antibodies can be immobilized onto solid supports like polystyrene via hydrophobic and electrostatic interactions . Also, the reaction of thiol and amine to dibromomaleimides can generate aminothiomaleimides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Iminothiolane 1-oxide are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Nanostructures

One-dimensional zinc oxide (ZnO) nanostructures, such as rods, wires, belts, and tubes, have been extensively studied for their unique properties, which are advantageous in photonics, sensors, photocatalysis, optics, and photovoltaic devices. The high aspect ratio of 1D ZnO nanostructures, particularly nanowires (NWs or NRs), offers significant benefits in photocatalytic applications for environmental pollution degradation, especially textile and industrial dyes under light irradiation. These nanostructures eliminate the need for post-treatment and reduce costs, making them highly desirable for surface reaction-based applications (Udom et al., 2013).

Metal Oxide Semiconductors for Chemical Sensors

Quasi-one-dimensional (Q1D) metal oxides (MOX) nanomaterials, in various morphologies like nanowires, core-shell nanowires, nanotubes, and nanorods, are gaining interest for their superior properties in the fields of fundamental and applied science. The high degree of crystallinity and atomic sharp terminations of these nanowires make them promising for developing a new generation of gas sensors. The surface effects, such as enhanced catalytic activity or surface adsorption, play a crucial role in improving the production of superior chemical sensors (Comini et al., 2009).

Microwave-Assisted Synthesis for Heterocycles

Microwave technology has been applied to carry out 1,3-dipolar cycloaddition reactions, an essential method for constructing five-membered heterocycles. This nonconventional energy source aids in reducing reaction times, increasing yields, and in some cases, leading to different outcomes compared to conventional heating. The review emphasizes aspects related to efficiency and regio- and stereoselectivity of these reactions (Piñeiro & Melo, 2009).

Nanosized Metal Oxides for Heavy Metal Removal

Nanosized metal oxides, including ferric oxides, manganese oxides, aluminum oxides, and others, provide a high surface area and specific affinity for heavy metal adsorption from aqueous systems. The development of new technologies for synthesizing these nanosized metal oxides and evaluating their metal removal capabilities under varying conditions is a topic of significant research. The review covers the preparation, physicochemical properties, adsorption characteristics, and mechanisms of these nanomaterials, emphasizing their application in heavy metal removal (Hua et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-iminothiolane 1-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c5-7(6)3-1-2-4-7/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBDLXYCYHEBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=N)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iminothiolane 1-oxide | |

CAS RN |

50578-18-2 |

Source

|

| Record name | S,S-tetramethylenesulfoximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2445965.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)

![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)